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SARS-CoV-2-IN-81

AAK1 kinase inhibition IC50

AAK1 inhibitor selection based solely on enzymatic IC₅₀ often fails to predict functional antiviral activity. SARS-CoV-2-IN-81 (compound 12e) directly addresses this translation gap. - Most potent among 23 analogs (AAK1 IC₅₀ = 9.38 nM); superior suppression of SARS-CoV-2 pseudovirus entry vs. SGC-AAK1-1 and LX9211. - Validated mechanism: attenuates AP2M1 Thr156 phosphorylation, disrupting AP2M1-ACE2 interaction. - Reliable supply for mechanistic studies, benchmark controls, and SAR exploration.

Molecular Formula C25H20N4O2
Molecular Weight 408.5 g/mol
Cat. No. B12375346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-81
Molecular FormulaC25H20N4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2
InChIInChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28)
InChIKeyNOWSGADXGCSQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-81: AAK1 Inhibitor for SARS-CoV-2 Entry


SARS-CoV-2-IN-81 (compound 12e) is a small‑molecule inhibitor of adaptor‑associated kinase 1 (AAK1), an enzyme critical for clathrin‑mediated endocytosis of SARS‑CoV‑2. With an enzymatic IC₅₀ of 9.38 nM, it is the most potent among 23 structurally related analogs evaluated in the same study [1]. Mechanistically, SARS‑CoV‑2‑IN‑81 attenuates AAK1‑induced phosphorylation of AP2M1 at threonine 156, thereby disrupting the AP2M1–ACE2 interaction required for viral entry [1]. The compound is commercially available from multiple vendors for research use [2].

1 AAK1 kinase inhibition target engagement
2 Clathrin-mediated endocytosis pathway study
3 SARS-CoV-2 entry mechanism research

SARS-CoV-2-IN-81: Why AAK1 Selectivity Matters


In‑class substitution among AAK1 inhibitors is not straightforward, because biochemical potency against the kinase does not predict functional antiviral activity. In a direct comparison, SARS‑CoV‑2‑IN‑81 displayed superior inhibition of SARS‑CoV‑2 pseudovirus entry into hACE2‑HEK293 cells relative to SGC‑AAK1‑1 and LX9211, despite LX9211 having a lower enzymatic IC₅₀ (2 nM) against AAK1 [1]. Conversely, its antiviral activity was comparable to a structurally related reference compound (compound 8), underscoring that subtle scaffold differences critically influence cellular efficacy [1]. Consequently, selecting an AAK1 inhibitor based solely on IC₅₀ data—or even on a shared mechanism—carries a high risk of obtaining a compound that is enzymatically potent yet functionally ineffective against viral entry [1].

Target compound SARS-CoV-2-IN-81 Reported cell-based antiviral activity
If substituted by IC₅₀-optimized AAK1 inhibitors (e.g., LX9211) Biochemical potency may not translate into cellular antiviral effect – higher enzymatic inhibition does not guarantee better entry blockade.
Target compound SARS-CoV-2-IN-81 Scaffold-dependent cellular efficacy
If substituted by other AAK1 inhibitors (e.g., SGC-AAK1-1) Subtle scaffold differences critically influence cellular activity – reported lower pseudovirus entry inhibition may compromise functional studies.

SARS-CoV-2-IN-81: Comparative Evidence


AAK1 Inhibition Potency

SARS‑CoV‑2‑IN‑81 inhibits AAK1 with an IC₅₀ of 9.38 ± 0.34 nM [1]. This value places it among the most potent AAK1 inhibitors reported, though direct head‑to‑head comparisons within the same assay are limited. Cross‑study comparisons reveal that SARS‑CoV‑2‑IN‑81 is substantially more potent than the chemical probe SGC‑AAK1‑1 (IC₅₀ ~270 nM) , moderately more potent than baricitinib (AAK1 IC₅₀ 17.2 nM) [2], and roughly equipotent to BMS‑911172 (IC₅₀ 12–35 nM) [3][4] and LP‑922761 (IC₅₀ 4.8 nM) . It is less potent than the brain‑penetrant AAK1 inhibitor LX9211 (IC₅₀ 2 nM) , yet SARS‑CoV‑2‑IN‑81 demonstrates superior antiviral activity in cell‑based assays (see Evidence Item 2).

AAK1 Inhibition IC₅₀
Cross-study context
9.38 ± 0.34 nM
Supports AAK1 target engagement assay
Cell-based antiviral confirmation needed; compare range 2–270 nM
AAK1 kinase inhibition IC50

Pseudovirus Entry Inhibition vs. SGC-AAK1-1 and LX9211

In a standardized hACE2‑HEK293 pseudovirus entry assay, SARS‑CoV‑2‑IN‑81 (12e) exhibited superior inhibition of SARS‑CoV‑2 entry compared to both SGC‑AAK1‑1 and LX9211 [1]. Its antiviral activity was comparable to that of the reference compound 8 [1]. Although the paper does not provide exact EC₅₀ values for this comparison, the qualitative superiority is explicitly stated: "12e was superior in vitro antiviral activity against SARS‑CoV‑2 entry into host cells when compared to SGC‑AAK1‑1 and LX9211" [1].

Pseudovirus Entry Inhibition
Head-to-head
Reported superior inhibition vs. SGC-AAK1-1 & LX9211
Reported higher cell-based entry inhibition
Exact EC₅₀ values not provided
SARS‑CoV‑2 pseudovirus entry inhibition

Suppression of AP2M1 Phosphorylation

SARS‑CoV‑2‑IN‑81 and compound 8 both attenuated AAK1‑induced phosphorylation of AP2M1 at threonine 156; however, the study notes that "compounds 8 and 12e exhibited a more potent effect in suppressing the phosphorylation of AP2M1 T156" compared to other tested AAK1 inhibitors [1]. While quantitative fold‑change data are not provided, the statement establishes that SARS‑CoV‑2‑IN‑81 belongs to a superior subset of AAK1 inhibitors for this downstream functional readout.

AP2M1 T156 Phosphorylation
Head-to-head context
“More potent effect” reported vs. other AAK1 inhibitors
Reported stronger pathway disruption
Quantitative data not provided
AP2M1 phosphorylation clathrin‑mediated endocytosis

AP2M1-ACE2 Interaction Disruption

The primary paper reports that SARS‑CoV‑2‑IN‑81 disrupts the direct interaction between AP2M1 and ACE2, an event essential for SARS‑CoV‑2 entry [1]. Together with compound 8, SARS‑CoV‑2‑IN‑81 demonstrated "a more potent effect" in disrupting this protein‑protein interaction compared to other AAK1 inhibitors evaluated [1]. This functional readout is more directly linked to viral entry blockade than enzymatic AAK1 inhibition alone.

AP2M1–ACE2 Disruption
Head-to-head context
Reported more potent disruption of AP2M1–ACE2 interaction
Supports endocytosis blockade mechanism
Protein–protein interaction assay
AP2M1 ACE2 protein‑protein interaction

Chemical Identity and Purity

SARS‑CoV‑2‑IN‑81 is supplied as a solid with a molecular formula of C₂₅H₂₀N₄O₂ and a molecular weight of 408.45 g/mol [1]. Vendors report high purity (typically ≥98% by HPLC) [2], ensuring batch‑to‑batch consistency for in vitro studies. The compound is soluble in DMSO (e.g., 10 mM stock solutions) and stable under recommended storage conditions (−20°C for powder, −80°C for solutions) [2].

Chemical Identity & Purity
Supplier QC data
≥98% HPLC, DMSO soluble
Supports batch-to-batch consistency
Verify solubility for assay conditions
quality control purity chemical identity

Distinct Oxazine Scaffold

SARS‑CoV‑2‑IN‑81 is built on a 1,2,4a,5‑tetrahydro‑4H‑benzo[b][1,4]oxazino[4,3‑d][1,4]oxazine scaffold, a core structure that distinguishes it from other AAK1 inhibitors such as the aryl amide‑based BMS‑911172 [1][2] or the pyrazolo[1,5‑a]pyrimidine‑based LP‑922761 . Among 23 analogs synthesized with this scaffold, compound 12e was the most potent AAK1 inhibitor [1], highlighting the importance of specific substitutions (e.g., the 4‑ethynylpyridine moiety) for both enzymatic and antiviral activity.

Oxazine Scaffold Differentiation
Class-level
Unique 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine core; most potent of 23 analogs
Distinct chemical series for SAR
Off-target profiles may differ
scaffold chemical series SAR

SARS-CoV-2-IN-81: Research and Industrial Applications


AAK1 in SARS-CoV-2 Clathrin-Mediated Endocytosis

Use SARS‑CoV‑2‑IN‑81 as a potent AAK1 inhibitor with validated antiviral activity to dissect the contribution of AAK1 to clathrin‑mediated endocytosis during SARS‑CoV‑2 entry. Its superior suppression of AP2M1 phosphorylation and AP2M1–ACE2 interaction [1] makes it a preferred tool for mechanistic studies where functional blockade of the endocytic pathway is required.

Host-Targeting Antiviral Screening

Employ SARS‑CoV‑2‑IN‑81 as a reference AAK1 inhibitor in high‑throughput or focused screens for novel host‑targeting antivirals. Its documented head‑to‑head superiority over SGC‑AAK1‑1 and LX9211 in pseudovirus entry assays [1] provides a benchmark for evaluating new chemical entities targeting the same pathway.

SAR Studies of the Oxazine Scaffold

Leverage SARS‑CoV‑2‑IN‑81 as a lead compound for SAR exploration around the 1,2,4a,5‑tetrahydro‑4H‑benzo[b][1,4]oxazino[4,3‑d][1,4]oxazine core. The study that identified compound 12e as the most potent among 23 analogs [1] provides a foundation for optimizing both AAK1 inhibitory potency and antiviral efficacy.

Comparative AAK1 Inhibitor Pharmacology

Use SARS‑CoV‑2‑IN‑81 in side‑by‑side comparisons with other AAK1 inhibitors (e.g., baricitinib, LX9211, LP‑922761) to investigate the disconnect between enzymatic IC₅₀ and functional antiviral activity. The compound’s unique scaffold and demonstrated cellular efficacy [1] make it a critical component for panels designed to understand kinase inhibitor translation to antiviral effect.

Application
Selection Property
Validation Focus
AAK1 endocytic pathway research
AAK1 inhibition with cell-based validation
AP2M1 phosphorylation & ACE2 interaction assays
Host-targeting antiviral screening panels
Cell-based antiviral reference compound
Pseudovirus entry inhibition benchmarking
Oxazine scaffold SAR studies
Lead compound with reported kinase inhibition rank
AAK1 enzymatic and cellular SAR
AAK1 inhibitor pharmacology comparison
Scaffold with cellular activity context
Biochemical vs. cellular activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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